molecular formula C20H20O9 B14115986 (2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate

(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate

Cat. No.: B14115986
M. Wt: 404.4 g/mol
InChI Key: XVNKNFCMXHXIPO-GZJHNZOKSA-N
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Description

Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound widely used in various scientific fields. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. The compound is known for its high optical purity and is often used in asymmetric synthesis and chiral resolution processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-toluoyl-D-tartaric acid monohydrate can be synthesized through the esterification of D-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolving D-tartaric acid in a suitable solvent like methanol.
  • Adding p-toluoyl chloride dropwise while maintaining the reaction temperature.
  • Stirring the reaction mixture for several hours to ensure complete esterification.
  • Purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of di-p-toluoyl-D-tartaric acid monohydrate follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Di-p-toluoyl-D-tartaric acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-p-toluoyl-D-tartaric acid monohydrate has numerous applications in scientific research:

    Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.

    Biology: Employed in the synthesis of chiral drugs and biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.

    Industry: Applied in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism of action of di-p-toluoyl-D-tartaric acid monohydrate involves its ability to interact with chiral centers in molecules. It forms diastereomeric complexes with racemic mixtures, allowing for the separation of enantiomers. The molecular targets include chiral centers in organic molecules, and the pathways involve the formation of stable diastereomeric intermediates .

Comparison with Similar Compounds

Similar Compounds

    Di-p-toluoyl-L-tartaric acid: The L-enantiomer of the compound.

    Dibenzoyl-D-tartaric acid: Similar structure but with benzoyl groups instead of p-toluoyl groups.

    Dibenzoyl-L-tartaric acid: The L-enantiomer with benzoyl groups.

Uniqueness

Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its high optical purity and specific chiral properties. It is particularly effective in chiral resolution processes and asymmetric synthesis, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate

InChI

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1

InChI Key

XVNKNFCMXHXIPO-GZJHNZOKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O

Origin of Product

United States

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